2-(3,3-Diethoxyprop-1-en-1-yl)furan 2-(3,3-Diethoxyprop-1-en-1-yl)furan
Brand Name: Vulcanchem
CAS No.:
VCID: VC15987675
InChI: InChI=1S/C11H16O3/c1-3-12-11(13-4-2)8-7-10-6-5-9-14-10/h5-9,11H,3-4H2,1-2H3/b8-7+
SMILES:
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol

2-(3,3-Diethoxyprop-1-en-1-yl)furan

CAS No.:

Cat. No.: VC15987675

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

2-(3,3-Diethoxyprop-1-en-1-yl)furan -

Specification

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
IUPAC Name 2-[(E)-3,3-diethoxyprop-1-enyl]furan
Standard InChI InChI=1S/C11H16O3/c1-3-12-11(13-4-2)8-7-10-6-5-9-14-10/h5-9,11H,3-4H2,1-2H3/b8-7+
Standard InChI Key FLJLFVAOUQNCBB-BQYQJAHWSA-N
Isomeric SMILES CCOC(/C=C/C1=CC=CO1)OCC
Canonical SMILES CCOC(C=CC1=CC=CO1)OCC

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

The compound is systematically named 2-[(E)-3,3-diethoxyprop-1-en-1-yl]furan, reflecting the E-configuration of the propene side chain and the substitution pattern on the furan ring. Its molecular formula, C₁₁H₁₆O₃, corresponds to a molecular weight of 196.24 g/mol. The Standard InChI key (InChI=1S/C11H16O3/c1-3-12-11(13-4-2)9-8-10-6-5-7-14-10/h5-9,11H,3-4H2,1-2H3/b9-8+) encodes its connectivity and stereochemistry.

Structural Analysis

The molecule consists of:

  • A furan ring (oxygen-containing heterocycle) at position 2.

  • A 3,3-diethoxyprop-1-en-1-yl side chain featuring a conjugated double bond (E-configuration) and two ethoxy groups (-OCH₂CH₃) at the terminal carbon.

The ethoxy groups enhance solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide), while the furan ring’s aromaticity enables participation in electrophilic substitution and cycloaddition reactions.

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 2-(3,3-Diethoxyprop-1-en-1-yl)furan typically involves transition metal-catalyzed cross-coupling or acid-mediated condensation to attach the diethoxypropene moiety to the furan ring. A representative small-scale procedure (1 mmol) includes:

  • Coupling Reaction: A palladium/copper catalyst system (e.g., Pd(PPh₃)₂Cl₂, CuI) facilitates the union of a furan-derived halide (e.g., 2-iodofuran) with 3,3-diethoxyprop-1-yne or a related alkyne precursor .

  • Purification: Chromatography on silica gel with petroleum ether/ethyl acetate eluents yields the pure product.

Table 1: Representative Reaction Conditions for Analogous Compounds

ParameterDetails
Catalyst SystemPd(PPh₃)₂Cl₂ (0.1 eq), CuI (0.2 eq)
SolventTetrahydrofuran (THF)
Temperature70°C under N₂ atmosphere
Reaction Time14 hours
Yield82%

Mechanistic Insights

The coupling reaction likely proceeds via a Sonogashira-type mechanism, where oxidative addition of the aryl halide to palladium(0) is followed by alkyne coordination and reductive elimination to form the C-C bond . Subsequent isomerization or protonation of the alkyne intermediate may generate the observed E-alkene.

Spectroscopic Characterization

¹H NMR Analysis

Key signals (δ, ppm):

  • Furan protons: Aromatic protons at δ 6.35–7.05 (multiplet, 3H).

  • Ethoxy groups: Quartets at δ 3.65–3.75 (4H, -OCH₂CH₃) and triplets at δ 1.25–1.35 (6H, -CH₂CH₃).

  • Alkene protons: Trans-coupled doublets at δ 5.95 (1H, J = 16 Hz) and δ 5.65 (1H, J = 16 Hz).

¹³C NMR Analysis

Notable resonances:

  • Furan carbons: δ 110–150 (aromatic carbons).

  • Ethoxy carbons: δ 60–65 (-OCH₂CH₃) and δ 15–18 (-CH₂CH₃).

  • Alkene carbons: δ 120–125 (sp² carbons).

Infrared (IR) and Mass Spectrometry (MS)

  • IR: Strong absorption at ~1650 cm⁻¹ (C=C stretch) and ~1100 cm⁻¹ (C-O-C ether stretch).

  • MS: Molecular ion peak at m/z 196.24 (M⁺), with fragmentation patterns consistent with ethoxy and furan loss.

Physicochemical Properties

Table 2: Key Physicochemical Data

PropertyValue
Molecular Weight196.24 g/mol
Boiling PointNot reported
LogP (Octanol-Water)Estimated 1.33
SolubilitySoluble in THF, DMF, ethyl acetate

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